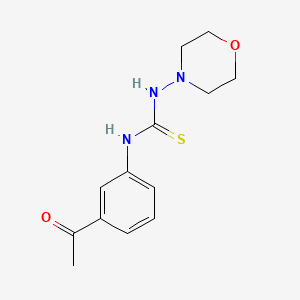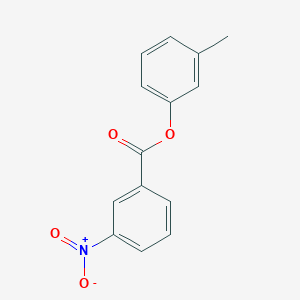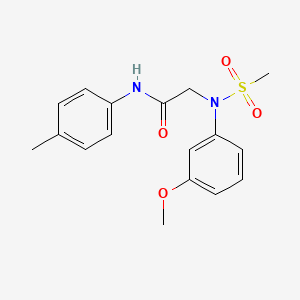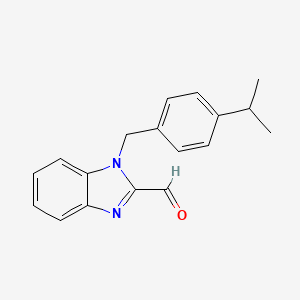![molecular formula C14H12ClNO4 B5861139 {3-chloro-4-[(4-nitrobenzyl)oxy]phenyl}methanol](/img/structure/B5861139.png)
{3-chloro-4-[(4-nitrobenzyl)oxy]phenyl}methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{3-chloro-4-[(4-nitrobenzyl)oxy]phenyl}methanol, also known as CNB-001, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. CNB-001 is a small molecule that has been shown to exhibit neuroprotective properties, making it a promising candidate for the treatment of various neurological disorders.
Wirkmechanismus
{3-chloro-4-[(4-nitrobenzyl)oxy]phenyl}methanol exerts its neuroprotective effects through various mechanisms of action. It has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and anti-inflammatory responses. {3-chloro-4-[(4-nitrobenzyl)oxy]phenyl}methanol also inhibits the activity of various enzymes involved in the production of reactive oxygen species, which can cause damage to neurons.
Biochemical and Physiological Effects
{3-chloro-4-[(4-nitrobenzyl)oxy]phenyl}methanol has been shown to have a range of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, as well as promote neuronal survival and regeneration. {3-chloro-4-[(4-nitrobenzyl)oxy]phenyl}methanol has also been shown to improve cognitive function and memory in animal models of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of {3-chloro-4-[(4-nitrobenzyl)oxy]phenyl}methanol is its ability to cross the blood-brain barrier, making it a promising candidate for the treatment of neurological disorders. However, one limitation of {3-chloro-4-[(4-nitrobenzyl)oxy]phenyl}methanol is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on {3-chloro-4-[(4-nitrobenzyl)oxy]phenyl}methanol. One area of interest is the potential use of {3-chloro-4-[(4-nitrobenzyl)oxy]phenyl}methanol in the treatment of traumatic brain injury, which is a major cause of disability and death worldwide. Other potential future directions include the use of {3-chloro-4-[(4-nitrobenzyl)oxy]phenyl}methanol in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease, as well as the development of new formulations of {3-chloro-4-[(4-nitrobenzyl)oxy]phenyl}methanol to improve its solubility and bioavailability.
Conclusion
{3-chloro-4-[(4-nitrobenzyl)oxy]phenyl}methanol is a promising candidate for the treatment of various neurological disorders due to its neuroprotective properties. Research has shown that {3-chloro-4-[(4-nitrobenzyl)oxy]phenyl}methanol exhibits a range of biochemical and physiological effects, and has the potential to improve cognitive function and memory. While there are limitations to the use of {3-chloro-4-[(4-nitrobenzyl)oxy]phenyl}methanol in certain experimental settings, there are several potential future directions for research on this compound.
Synthesemethoden
{3-chloro-4-[(4-nitrobenzyl)oxy]phenyl}methanol can be synthesized through a multi-step process involving the reaction of various chemical reagents. The synthesis typically involves the use of a palladium-catalyzed coupling reaction to form the key intermediate, which is then subjected to further reactions to yield the final product.
Wissenschaftliche Forschungsanwendungen
{3-chloro-4-[(4-nitrobenzyl)oxy]phenyl}methanol has been extensively studied for its potential therapeutic applications in various neurological disorders. Research has shown that {3-chloro-4-[(4-nitrobenzyl)oxy]phenyl}methanol exhibits neuroprotective properties by reducing oxidative stress and inflammation, as well as promoting neuronal survival and regeneration.
Eigenschaften
IUPAC Name |
[3-chloro-4-[(4-nitrophenyl)methoxy]phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO4/c15-13-7-11(8-17)3-6-14(13)20-9-10-1-4-12(5-2-10)16(18)19/h1-7,17H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJEMQJCFKBZZAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=C(C=C(C=C2)CO)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N'-{[5-(4-iodophenyl)-2-furyl]methylene}-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5861069.png)
![2,4-dichloro-5-{[(4-methoxyphenyl)amino]sulfonyl}benzoic acid](/img/structure/B5861100.png)
![N-[2-(4-chlorophenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B5861101.png)


![N-[(4-chlorophenyl)sulfonyl]-N-(2-methylphenyl)acetamide](/img/structure/B5861121.png)

![1-{[3-(1-piperidinyl)-1-benzofuran-2-yl]carbonyl}piperidine](/img/structure/B5861143.png)

![5-[5-(4-chlorophenyl)-3-isoxazolyl]-1,3,4-oxadiazol-2-amine](/img/structure/B5861159.png)
![methyl 3-[(1,3-benzodioxol-5-ylcarbonyl)amino]-4-methylbenzoate](/img/structure/B5861167.png)
![5,7-dimethyl-2-(5-nitro-2-furyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5861171.png)